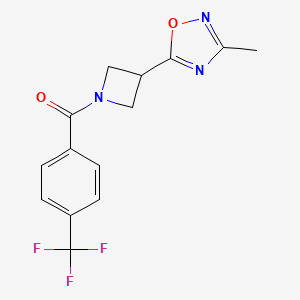![molecular formula C9H17NO2 B2985874 [1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol CAS No. 2174001-33-1](/img/structure/B2985874.png)
[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol: is a bicyclic compound featuring an oxabicyclo structure with an aminomethyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis may involve optimized reaction conditions to enhance yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions may target the hydroxymethyl group, converting it into other functional groups.
Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Water radical cations can be used as oxidizing agents under ambient conditions.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions depending on the desired product.
Major Products: The major products of these reactions include quaternary ammonium compounds, reduced alcohols, and substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: In chemistry, [1-(aminomethyl)-2-oxabicyclo[222]octan-4-yl]methanol serves as a building block for the synthesis of more complex molecules
Biology: The compound’s structure makes it a candidate for studying biological interactions, particularly in the context of enzyme inhibition and receptor binding. Its bicyclic framework can mimic natural products, making it useful in drug discovery and development.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research into its biological activity could lead to the development of new therapeutic agents.
Industry: Industrially, the compound can be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and specialty chemicals.
作用機序
The mechanism by which [1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate biological pathways, leading to the observed effects.
類似化合物との比較
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but differs in the position and type of functional groups.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom in the ring, used in drug discovery and synthesis.
Imidazoles: These heterocycles are structurally different but share some chemical reactivity and applications in pharmaceuticals.
Uniqueness: The uniqueness of [1-(aminomethyl)-2-oxabicyclo[222]octan-4-yl]methanol lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties
特性
IUPAC Name |
[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-5-9-3-1-8(6-11,2-4-9)7-12-9/h11H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOFIKDQBNDIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO2)CO)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE](/img/structure/B2985791.png)
![Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2985792.png)



![tert-Butyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B2985804.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2985805.png)

![7-(Ethylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2985808.png)
![Methyl 5-[1-(4-prop-2-ynylpiperazin-1-yl)ethyl]furan-2-carboxylate](/img/structure/B2985809.png)

![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2985812.png)
![N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2985813.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2985814.png)
